molecular formula C15H14N2O4 B5553720 3-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-METHOXYPHENYL)UREA

3-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-METHOXYPHENYL)UREA

Cat. No.: B5553720
M. Wt: 286.28 g/mol
InChI Key: QKGMRUSBBHWWTC-UHFFFAOYSA-N
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Description

3-(2H-1,3-Benzodioxol-5-yl)-1-(4-methoxyphenyl)urea is an organic compound that belongs to the class of ureas. It features a benzodioxole ring and a methoxyphenyl group, making it a compound of interest in various fields of scientific research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)urea typically involves the reaction of 1,3-benzodioxole-5-carbonyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride. The resulting intermediate is then treated with a urea derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the urea moiety, converting it into corresponding amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amines and reduced urea derivatives.

    Substitution: Formation of substituted benzodioxole derivatives with various functional groups.

Scientific Research Applications

3-(2H-1,3-Benzodioxol-5-yl)-1-(4-methoxyphenyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)urea involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(2H-1,3-Benzodioxol-5-yl)-1-phenylurea: Lacks the methoxy group, leading to different chemical and biological properties.

    3-(2H-1,3-Benzodioxol-5-yl)-1-(4-hydroxyphenyl)urea: Contains a hydroxy group instead of a methoxy group, affecting its reactivity and interactions.

    3-(2H-1,3-Benzodioxol-5-yl)-1-(4-chlorophenyl)urea: Contains a chloro group, which can influence its chemical stability and biological activity.

Uniqueness

The presence of the methoxy group in 3-(2H-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)urea imparts unique chemical and biological properties. This group can enhance the compound’s solubility, reactivity, and binding affinity, making it a valuable compound for various applications in scientific research.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-19-12-5-2-10(3-6-12)16-15(18)17-11-4-7-13-14(8-11)21-9-20-13/h2-8H,9H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGMRUSBBHWWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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